Glutathione (1S, 2R)-Isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

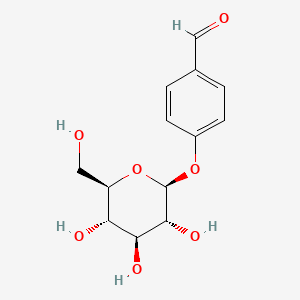

Glutathione is a tripeptide compound, also known as GSH, and is classified as a peptide or derivative . It is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .

Synthesis Analysis

Glutathione synthesis involves a two-step reaction system. In the first step, glutamate and cysteine are condensed to glutamyl-cysteine by endogenous yeast enzymes inside the yeast cell, while consuming ATP . In the second step, the yeast cell membrane is lysed by the permeabilizing agent CTAB (cetyltrimethylammonium bromide) to release the glutamyl-cysteine, upon which added glutathione synthetase converts the glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis

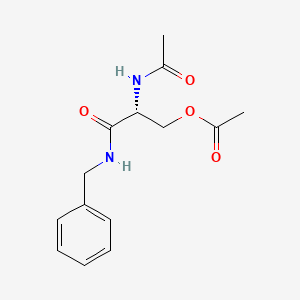

Glutathione is a tripeptide compound with the IUPAC Name (2S)-2-amino-5- [ [ (2R)-1- (carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid . It is commercially available and its 2D structure can be viewed in various databases .Chemical Reactions Analysis

Glutathione plays a major role in different physiological processes in the human body. The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Physical And Chemical Properties Analysis

The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Scientific Research Applications

Antioxidant Defense

Glutathione (GSH) is an important antioxidant found abundantly and synthesized intracellularly in the cytosol in a tightly regulated fashion . It has diverse physiological functions, including protection against reactive oxygen species and nitrogen species . This makes it a key player in the body’s defense against oxidative stress.

Maintenance of Cellular Thiol Status

In addition to its role as an antioxidant, Glutathione also plays a crucial role in maintaining the cellular thiol status . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a vital role in the function and structure of proteins in the body.

Role in Brain Disorders

Glutathione plays a paramount role in brain antioxidant defense, maintaining redox homeostasis . The depletion of brain GSH has been observed in aging and varied neurological disorders such as Alzheimer’s disease, Parkinson’s disease, etc . Therefore, GSH enrichment using supplementation is a promising avenue in the therapeutic development for these neurological disorders .

Detoxification

Glutathione plays a pivotal role in enhancing metabolic detoxification . It is involved in mitigating body toxin load through its ability to enhance hepatic conversion and excretion of compounds such as mercury and persistent organic pollutants .

Immune System Regulation

Glutathione is involved in the regulation of the immune system . It plays a role in the proliferation of lymphocytes, which are white blood cells that are key to the body’s immune response.

Glutathione Production in Yeast

Saccharomyces cerevisiae, a species of yeast, has shown potential for glutathione production . Improved technological approaches and genetic engineering in Saccharomyces cerevisiae have been used to improve glutathione production .

Mechanism of Action

Target of Action

Glutathione (GSH) is a tripeptide with many roles in cells. It primarily targets enzymes involved in various steps of cell metabolism . It acts as a cofactor for some enzymes, including the enzyme glutathione peroxidase . It also plays a significant role in the hepatic biotransformation and detoxification process .

Mode of Action

Glutathione interacts with its targets by participating in leukotriene synthesis and acting as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

Glutathione is involved in several metabolic pathways and protective mechanisms . It modulates various cellular processes and is determinant for redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It also contributes to the assembly of cell components, biosynthesis of sulfur-containing metabolites, inactivation of potentially deleterious compounds, and control of hormonal signaling intensity .

Pharmacokinetics

The pharmacokinetics of glutathione involve a complex interaction between biosynthesis, utilization, degradation, and transport . Therefore, many attempts have been made to develop GSH derivatives able to easily cross the cell membranes and to enhance its oral bioavailability .

Result of Action

The result of glutathione’s action is the modulation of various cellular processes, including redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It also contributes to the assembly of cell components, biosynthesis of sulfur-containing metabolites, inactivation of potentially deleterious compounds, and control of hormonal signaling intensity .

Action Environment

The action of glutathione can be influenced by environmental factors. For instance, it has been suggested that glutathione could have evolved in the course of the adaptation to the presence of oxygen in the atmosphere . It is also used in cells as a redox buffer, as an antioxidant, as sulfur storage, and is involved in a variety of cellular pathways including redox signaling, post-translational modifications, and xenobiotics detoxification .

Future Directions

Recent studies have indicated the role of GSTs in cellular nitric oxide (NO) metabolism . This has implications for other biological systems where this group is present . Further studies investigating GST biochemistry could enhance our understanding of NO metabolism and lead to the generation of novel and innovative vasodilators for clinical use .

properties

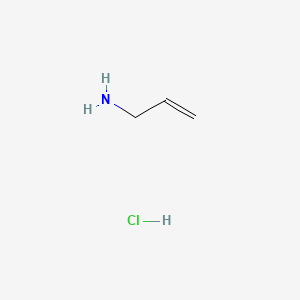

| { "Design of the Synthesis Pathway": "The synthesis pathway of Glutathione (1S, 2R)-Isomer involves the protection of the carboxyl group of L-glutamic acid, followed by the coupling of L-cysteine and glycine to form the tripeptide. The stereochemistry of the isomer is achieved by using a chiral auxiliary during the coupling reaction.", "Starting Materials": [ "L-glutamic acid", "L-cysteine", "Glycine", "Di-tert-butyl dicarbonate (Boc2O)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Chiral auxiliary (e.g. (R)-2-phenylglycinol)" ], "Reaction": [ "Protection of L-glutamic acid carboxyl group with Boc2O", "Coupling of Boc-L-glutamic acid with L-cysteine using DCC and NHS", "Deprotection of Boc group with trifluoroacetic acid", "Coupling of the resulting dipeptide with glycine using DCC and NHS", "Removal of chiral auxiliary to obtain Glutathione (1S, 2R)-Isomer" ] } | |

CAS RN |

274260-05-8 |

Molecular Formula |

C10H17N3O6S |

Molecular Weight |

307.33 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.